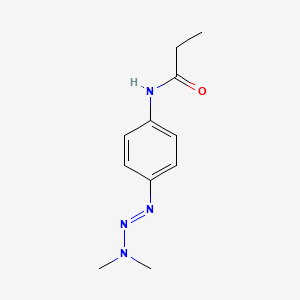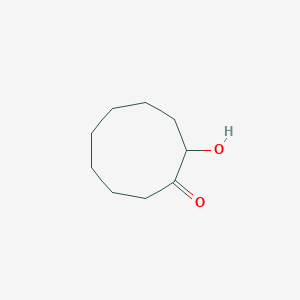
3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol is a useful research compound. Its molecular formula is C12H6Cl4O2 and its molecular weight is 324.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with 2,4,5-trichlorophenol in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of triclosan follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert triclosan to less chlorinated phenols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and ozone, often under aqueous conditions.
Reduction: Catalytic hydrogenation using palladium catalysts is a typical method.
Substitution: Halogen exchange reactions can be facilitated by using halogenating agents like chlorine gas or bromine.
Major Products Formed
Oxidation: Chlorinated dioxins and dibenzofurans.
Reduction: Dichlorophenols and monochlorophenols.
Substitution: Various chlorinated phenol derivatives.
Applications De Recherche Scientifique
3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying halogenated phenols and their environmental impact.
Biology: Investigated for its antimicrobial properties and effects on microbial communities.
Medicine: Explored for its potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the formulation of personal care products, disinfectants, and preservatives.
Mécanisme D'action
The antimicrobial action of 3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol is primarily due to its ability to inhibit fatty acid synthesis in bacteria. It targets the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for the synthesis of fatty acids in bacterial cell membranes . By binding to ENR, triclosan disrupts the production of fatty acids, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of triclosan, also used as an intermediate in the production of herbicides.
2,4,6-Trichlorophenol: Another chlorinated phenol with similar antimicrobial properties but higher toxicity.
Chlorhexidine: A broad-spectrum antimicrobial agent used in medical and dental applications.
Uniqueness
3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol stands out due to its broad-spectrum antimicrobial activity and relatively low toxicity compared to other chlorinated phenols . Its widespread use in consumer products and its effectiveness at low concentrations make it a unique and valuable compound in various applications .
Propriétés
Numéro CAS |
4656-56-8 |
|---|---|
Formule moléculaire |
C12H6Cl4O2 |
Poids moléculaire |
324.0 g/mol |
Nom IUPAC |
3,5-dichloro-2-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5,17H |
Clé InChI |
LAMUXBXOUHIFIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


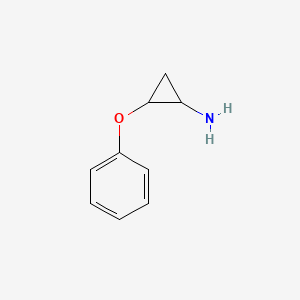
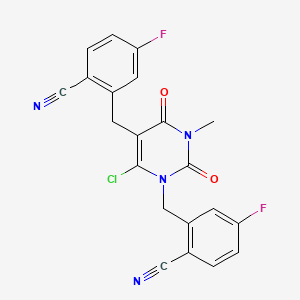
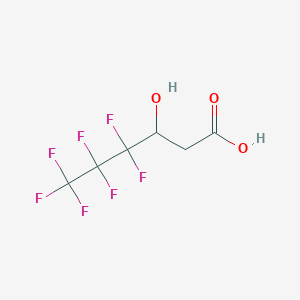
![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)
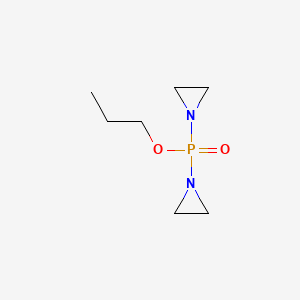
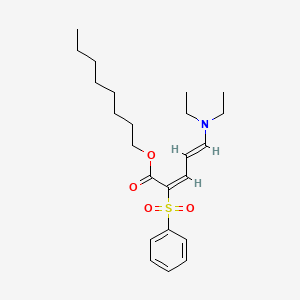
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)
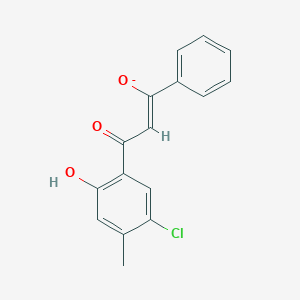
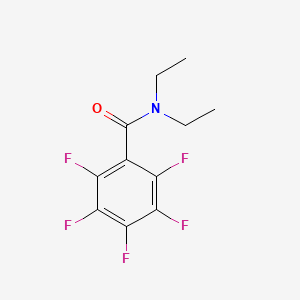
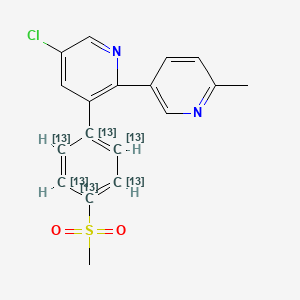
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
![[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid](/img/structure/B14752382.png)
